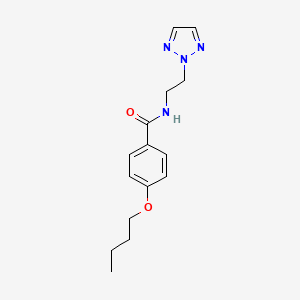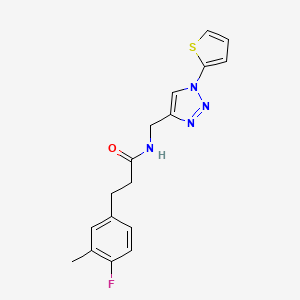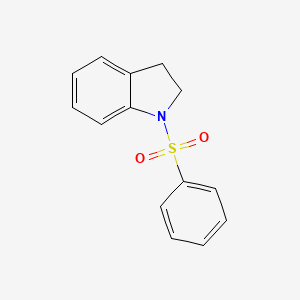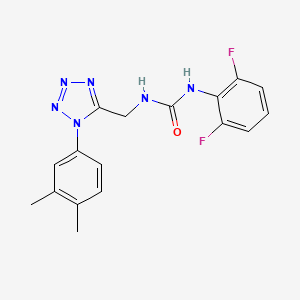
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CDMPA, is a chemical compound that has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of a variety of cellular processes, including the transport of proteins and the maintenance of the cytoskeleton. By inhibiting HDAC6, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and migration of cancer cells. In addition, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can be useful in studying the role of HDAC6 in cellular processes. However, one limitation of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new drugs based on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the role of HDAC6 in cellular processes, and the potential therapeutic applications of HDAC6 inhibition. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 3,4-dimethoxybenzaldehyde and pyridine-2-carboxylic acid. These two compounds are then used to synthesize the intermediate 3,4-dimethoxyphenyl(pyridin-2-ylmethyl)amine. The final step involves the coupling of this intermediate with 2-chloroacetyl chloride to produce 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been the subject of scientific research due to its potential for use in the development of new drugs. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-7-6-13(9-15(14)22-2)19(16(20)10-17)11-12-5-3-4-8-18-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKIHVXTZRAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416826 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)


![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)
![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)